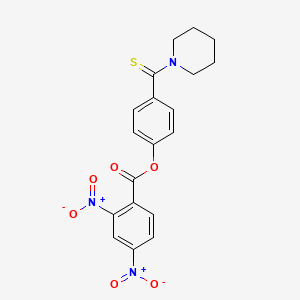![molecular formula C22H20N4OS2 B11663800 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11663800.png)
2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of biological processes . The compound’s sulfur and nitrogen atoms can coordinate with metal ions, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzimidazole derivatives and thiosemicarbazones. For example:
- 2-({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-3-pyridinylmethylidene]acetohydrazide
- 1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of the benzimidazole and thiosemicarbazone moieties in 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide contributes to its distinct properties and potential applications.
Eigenschaften
Molekularformel |
C22H20N4OS2 |
|---|---|
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H20N4OS2/c1-16-8-10-17(11-9-16)14-26-20-7-3-2-6-19(20)24-22(26)29-15-21(27)25-23-13-18-5-4-12-28-18/h2-13H,14-15H2,1H3,(H,25,27)/b23-13+ |
InChI-Schlüssel |
QOBOEIIPWXWYAT-YDZHTSKRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CS4 |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11663721.png)
![6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11663722.png)
![N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663725.png)
![6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663730.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11663738.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663747.png)
![N-Cyclohexyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B11663757.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11663761.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663763.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11663764.png)
![(5E)-1-(4-Tert-butylphenyl)-5-({3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11663768.png)
![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11663770.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11663795.png)
